N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
The compound N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide features a benzodioxole-carboxamide core linked to a 1,3,4-oxadiazole ring substituted with a thiophene moiety. This structure combines aromatic, heterocyclic, and amide functionalities, making it relevant for pharmaceutical and materials research. Below, we compare its structural, synthetic, and functional attributes with analogous compounds.
Properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4S/c18-12(8-3-4-9-10(6-8)20-7-19-9)15-14-17-16-13(21-14)11-2-1-5-22-11/h1-6H,7H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLZHCILLGUGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane. The final step involves the amidation of the benzo[d][1,3]dioxole-5-carboxylic acid with the oxadiazole-thiophene intermediate under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact. The use of high-throughput screening and automated synthesis platforms can also accelerate the development of efficient production methods .
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides).
Major Products
Oxidation Products: Thiophene sulfoxides, thiophene sulfones.
Reduction Products: Amines derived from the oxadiazole ring.
Substitution Products: Halogenated or alkylated thiophene derivatives
Scientific Research Applications
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Used in the development of organic semiconductors and conductive polymers for electronic devices.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it has been shown to inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to bind to these enzymes and disrupt their activity leads to the inhibition of cancer cell growth and induction of apoptosis . Additionally, its unique structure allows for interactions with various biological macromolecules, enhancing its therapeutic potential .
Comparison with Similar Compounds
Structural Analogues with Benzodioxole-Carboxamide Cores
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2, 2a)
- Structure : Benzodioxole-carboxamide with a 3,4-dimethoxyphenyl substituent.
- Synthesis : Yield 75%, purified via silica chromatography (n-hexane:ethyl acetate, 3:2) .
- Properties : Melting point (mp) 175–177°C; characterized by $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS.
6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (2332803-59-3)
- Structure : Brominated benzodioxole-carboxamide with a naphthyl group.
- Properties : 95% purity; bromine enhances electrophilicity, contrasting with the thiophene-oxadiazole’s electron-rich nature .
Analogues with 1,3,4-Oxadiazole/Thiadiazole Moieties
N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide (3a)
- Structure : Thiadiazole-carboxamide with a phenyl group.
- Synthesis: 93% yield via condensation of 2-hydrazino-N-phenyl-2-thioxoacetamide with CS₂/KOH .
- Properties : White crystals, mp unreported. The thiadiazole core differs in electronic profile (sulfur vs. oxygen) .
Antiviral 1,3,4-Oxadiazole-Benzamide Derivatives (Compounds 446, 448, 4415)
- Structure : 2-Nitrobenzamide linked to methylthio-oxadiazole.
- Activity : Demonstrated superior antiviral activity compared to NNM (reference standard). Substituent position critically influenced potency .
Hybrid Structures with Thiophene and Heterocycles
N-(5-(1-Acetyl-5-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-3-yl)Benzoxazol-2-yl)Butyramide (7c)
- Structure : Benzoxazole-pyrazoline-thiophene hybrid.
- Properties : Mp 178–181°C; LCMS (ES + 396.99 (M + 1)) .
- Application : Antitubercular activity highlights the role of thiophene in bioactivity.
N-[4-(Diethylamino)Phenyl]-5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxamide
- Structure : Isoxazole-thiophene-carboxamide.
- Synthesis : Multi-step process involving oxime formation and cyclization .
- Key Difference : Isoxazole vs. oxadiazole alters ring strain and hydrogen-bonding capacity.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Analogues
Key Observations:
- Synthetic Efficiency : Thiadiazole derivatives (e.g., 3a) achieve higher yields (93%) than benzodioxole-carboxamides (75–77%), likely due to favorable cyclization kinetics .
- Bioactivity : Thiophene-containing compounds (e.g., 7c, antiviral derivatives) show enhanced activity, suggesting the thiophene moiety’s role in target binding .
- Thermal Stability : Higher melting points in benzoxazole hybrids (e.g., 7c, 178–181°C) vs. benzodioxoles (2a, 175–177°C) may reflect increased rigidity .
Biological Activity
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features:
- A benzo[d][1,3]dioxole core, which is known for its diverse biological activities.
- A thiophen-2-yl group that may enhance electronic properties and biological interactions.
- An oxadiazole ring that is often associated with anti-inflammatory and anticancer activities.
Biological Activity Overview
Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities including:
- Anticancer : Several studies have highlighted the potential of oxadiazole derivatives in inhibiting cancer cell proliferation.
- Anti-inflammatory : The presence of thiophene and oxadiazole rings contributes to significant anti-inflammatory effects.
- Antiviral : Some derivatives have shown promise as antiviral agents against various viral infections.
Anticancer Activity
A study by Syed et al. demonstrated the synthesis and evaluation of oxadiazole derivatives that exhibited potent anticancer activity against several cancer cell lines. The mechanism involved the induction of apoptosis in cancer cells through various pathways including the modulation of cell cycle proteins and apoptosis-related genes.
Case Study: In Vitro Evaluation
In vitro studies have shown that N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide significantly inhibits the proliferation of human cancer cell lines such as HeLa and MCF7. The compound was found to induce G0/G1 phase cell cycle arrest and promote apoptosis through caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Apoptosis induction |
| MCF7 | 12.3 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed using lipopolysaccharide (LPS)-induced inflammation models. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that the compound may inhibit NF-kB signaling pathways .
In Vivo Studies
In vivo models demonstrated that administration of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide led to reduced edema in paw inflammation models.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Dose 1 | 45 |
| Compound Dose 2 | 68 |
Antiviral Activity
Research has identified several oxadiazole derivatives as inhibitors of viral replication. A notable study evaluated the antiviral activity against dengue virus, revealing that certain analogs exhibited submicromolar activity against all four dengue virus serotypes .
The antiviral mechanism is believed to involve inhibition of viral polymerase activity, which is critical for viral RNA synthesis. Molecular docking studies suggest strong binding affinity to the active site of the viral polymerase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
